N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine
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Description
Pyrazole is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The pyrazole ring is a part of many pharmaceutical drugs and biologically active compounds .
Synthesis Analysis
Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives . The synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of pyrazoles is characterized by a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The structure of the synthesized compound can be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Mechanism of Action
The mechanism of action of pyrazoles depends on their chemical structure and the biological target they interact with. For example, a molecular docking study showed that the binding affinity of a synthesized pyrazole compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .
Future Directions
Pyrazoles and their derivatives play an important role in some biological activities in medicine. They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . Therefore, the future directions in the research of pyrazoles could involve the synthesis of new derivatives and the investigation of their biological activities.
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-N,1-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4/c1-18-4-10-23(11-5-18)29-17-20(16-28(3)22-12-14-27(2)15-13-22)24(26-29)19-6-8-21(25)9-7-19/h4-11,17,22H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHBGJQGNMMKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CN(C)C4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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